5-Methyl-1-hexyne
Description
Significance of Terminal Alkynes in Organic Synthesis and Materials Science
Terminal alkynes are foundational building blocks in modern organic chemistry due to the high reactivity of their carbon-carbon triple bond. numberanalytics.com This reactivity allows them to participate in a wide array of chemical transformations, making them invaluable for constructing complex molecular architectures. solubilityofthings.com
One of the most notable properties of terminal alkynes is the acidity of the hydrogen atom attached to the sp-hybridized carbon of the triple bond. youtube.com This acidity allows for deprotonation by a strong base to form a highly reactive acetylide anion. fiveable.me This acetylide ion is a potent nucleophile and is crucial for forming new carbon-carbon bonds through reactions like alkylation, which extends carbon chains. solubilityofthings.comjove.com
The versatility of alkynes is further demonstrated by their ability to be converted into a variety of other functional groups. masterorganicchemistry.com For instance, they can undergo:
Hydration: Terminal alkynes can be hydrated to form methyl ketones or, through hydroboration-oxidation, aldehydes. solubilityofthings.comjove.com
Reduction: They can be reduced to form alkanes or stereoselectively to form either cis- or trans-alkenes. masterorganicchemistry.com
Oxidative Cleavage: The triple bond can be cleaved to form carboxylic acids. fiveable.me
In materials science, terminal alkynes are vital for the synthesis of advanced polymers and functional materials. solubilityofthings.comrsc.org The development of alkyne-based polymers has led to materials with desirable properties such as high thermal stability and conductivity. numberanalytics.com Furthermore, the terminal alkyne group is a key component in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction is used to link molecules together, with applications in drug discovery, chemical biology, and materials science. rsc.orgescholarship.org
Unique Reactivity Profile of Branched Alkynes
The presence of alkyl branches near the reactive alkyne center, as seen in 5-Methyl-1-hexyne, introduces steric hindrance that can significantly influence the regioselectivity and stereoselectivity of chemical reactions. This steric bulk can be exploited by chemists to control reaction outcomes.
For example, in hydroboration-oxidation reactions, the addition of borane (B79455) across the triple bond is sensitive to steric effects. While terminal alkynes typically yield aldehydes via an anti-Markovnikov addition, the reaction can be complicated by a second addition of borane. jove.com To prevent this, bulky, sterically hindered borane reagents like disiamylborane (B86530) are often used. msu.edu These bulky reagents preferentially add to the less-hindered terminal carbon of the alkyne and the steric hindrance prevents a second addition, allowing for the clean conversion to an aldehyde after oxidation. msu.edu
The branching can also influence the regioselectivity of other addition reactions. In hydroacylation reactions, which are used to synthesize α,β-unsaturated ketones, controlling whether the linear or branched product is formed is a significant challenge. oup.com While most methods favor the linear product, specific catalytic systems have been developed to achieve branched-selective hydroacylation of terminal alkynes, highlighting the ongoing research effort to control the reactivity of these substituted molecules. oup.com The steric profile of a branched alkyne can direct the incoming acyl group to a specific position, a feature of significant interest in synthetic chemistry.
Research Landscape of this compound: Current Gaps and Future Directions
This compound is a known compound used as a laboratory chemical and as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals. fishersci.comontosight.aifishersci.fi Its fundamental physical and chemical properties have been documented.
Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₂ | nih.gov |
| Molecular Weight | 96.17 g/mol | nih.govsigmaaldrich.com |
| CAS Number | 2203-80-7 | nih.govsigmaaldrich.com |
| Boiling Point | 87 - 91 °C | starshinechemical.comstenutz.eu |
| Melting Point | -124 °C | stenutz.eustenutz.eu |
| Density | 0.728 - 0.734 g/mL | sigmaaldrich.comstenutz.eu |
| Refractive Index | 1.402 - 1.407 (at 20°C) | sigmaaldrich.comstenutz.eu |
The synthesis of this compound can be achieved through established organic chemistry methods. A primary route is the alkylation of an acetylide. masterorganicchemistry.com For example, sodium acetylide can be reacted with a suitable alkyl halide, such as 1-bromo-3-methylbutane, to form the carbon skeleton of this compound. libretexts.orgchegg.com Another potential, though more complex, synthetic route involves the partial hydrogenation of a corresponding internal alkyne, followed by bromination and dehydrobromination. brainly.com
Despite its availability and the well-understood general reactivity of branched terminal alkynes, the specific research landscape for this compound itself is relatively sparse. A significant gap exists in the literature regarding detailed studies of its participation in modern catalytic reactions. While it is used as an intermediate, comprehensive investigations into its unique reactivity profile compared to other branched or unbranched terminal alkynes are not widely published. fishersci.com The toxicological properties of the compound have also not been fully investigated. fishersci.com
Future research directions could focus on several key areas:
Catalytic Transformations: Systematically exploring the performance of this compound in various modern catalytic reactions, such as metathesis, cycloadditions, and C-H activation, to understand how its specific branching pattern influences reactivity and selectivity.
Polymer Chemistry: Investigating its potential as a monomer for creating new polymers. The branched structure could impart unique physical properties, such as altered solubility, glass transition temperature, or morphology, to the resulting polymer chains.
Bioorthogonal Chemistry: While terminal alkynes are staples in click chemistry, the influence of a branched alkyl chain like that in this compound on the kinetics and efficiency of these ligation reactions is an area ripe for exploration.
Biosynthesis: Research into the engineered biosynthesis of terminal alkynes is an emerging field. escholarship.orgnih.gov Developing enzymatic pathways that could produce branched alkynes like this compound would be a significant advancement in green chemistry and biotechnology.
By focusing on these areas, the scientific community can move beyond using this compound as a simple building block and unlock its full potential as a specialized chemical tool.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylhex-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-4-5-6-7(2)3/h1,7H,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNANEMUCJGPMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176499 | |
| Record name | 1-Hexyne, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2203-80-7 | |
| Record name | 1-Hexyne, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002203807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexyne, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-1-hexyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-HEXYNE, 5-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LRO6EA6HK1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Reactions Involving 5 Methyl 1 Hexyne
Computational Chemistry Approaches for Alkyne Reactivity
Computational methods allow for the detailed examination of reaction intermediates, transition states, and the energetic profiles of reaction pathways, which are often difficult to characterize experimentally.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. compchemday.orgmdpi.com It has been instrumental in understanding various reactions involving alkynes, including those of 5-methyl-1-hexyne and related compounds. DFT calculations can model reaction mechanisms, such as the hydroalumination of internal alkynes catalyzed by iron complexes, by mapping out the potential energy surface of the reaction. nih.gov For instance, in iron-catalyzed hydroalumination, DFT can help propose a plausible catalytic cycle, starting from the generation of an active Fe(II)-H complex. nih.gov The migratory insertion of the alkyne's C-C triple bond into the Fe-H bond is a key step that can be analyzed through transition state calculations. nih.gov
DFT studies have also been applied to understand the mechanisms of other metal-catalyzed reactions of alkynes, such as hydroboration. For example, in the ruthenium-catalyzed trans-hydroboration of internal alkynes, DFT calculations were used to elucidate the reaction mechanism and the origin of the observed stereoselectivity. acs.org These studies can compare different potential pathways, such as oxidative hydrogen migration versus oxidative boryl migration, to determine the most energetically favorable route. acs.org While these studies may not directly involve this compound, the principles and methodologies are directly applicable to understanding its reactivity.
Furthermore, DFT has been employed to investigate cycloaddition reactions involving alkynes. mdpi.com The insights gained from these computational studies are crucial for designing more efficient and selective catalysts and for predicting the outcomes of new reactions.
The acidity of the terminal proton in alkynes, including this compound, is a critical factor influencing their reactivity, particularly in base-mediated reactions. The pKa of a terminal alkyne is approximately 25, making the terminal proton significantly more acidic than those on alkanes or alkenes, but still a very weak acid. quora.com Computational methods, particularly those based on DFT, can be used to predict the pKa of terminal alkynes. compchemday.org These calculations often involve thermodynamic cycles or isodesmic reaction schemes to determine the relative acidity. compchemday.org
The calculated pKa values help in understanding why strong bases like sodium amide are required to deprotonate terminal alkynes, while weaker bases like sodium hydroxide (B78521) are ineffective. quora.comutahtech.edu The equilibrium of the acid-base reaction favors the formation of the weaker acid, and since water (pKa ~16) is a much stronger acid than a terminal alkyne, the reaction with NaOH does not proceed to a significant extent. quora.com Computational analysis of pKa provides a quantitative basis for these experimental observations.
| Compound | Experimental pKa (approx.) | Computational Approach |
| Terminal Alkyne | 25 | DFT, Thermodynamic Cycles, Isodesmic Reactions |
| Water | 15.7 | |
| Aldehyde (α-proton) | 16-18 | |
| This table presents approximate pKa values for comparison and the computational methods used to study alkyne acidity. |
Computational modeling is essential for visualizing and understanding the intricate steps of catalytic cycles. rsc.orgdiva-portal.org For reactions involving this compound, this would involve modeling the coordination of the alkyne to a metal center, subsequent transformations such as insertion or oxidative addition, and finally, the release of the product and regeneration of the catalyst.
For example, in the palladium-catalyzed alkoxycarbonylation of alkynes, computational studies can help to distinguish between different proposed mechanisms, such as a hydride cycle. rsc.org These models can calculate the free energy barriers for each step, identifying the rate-determining step and potential catalyst deactivation pathways. rsc.org Similarly, for iron-catalyzed hydroalumination, a plausible catalytic cycle involves the generation of an active iron-hydride species, migratory insertion of the alkyne, and subsequent steps to yield the product. nih.gov
Computational Analysis of Acidity (pKa) of Terminal Alkynes
Reactivity Comparisons: this compound vs. Linear Alkynes
The primary structural difference between this compound and a linear alkyne like 1-hexyne (B1330390) is the presence of a methyl group at the C-5 position, creating a branched isobutyl group. This branching, while not directly adjacent to the reactive alkyne functionality, can exert steric and electronic influences on the transition states of various reactions.
The branching at the remote C-5 position in this compound can influence reaction rates and selectivity, particularly in reactions involving bulky reagents or intermediates where the entire alkyl chain affects the transition state geometry.
Reaction Rates: In many addition reactions, the linear geometry of the alkyne group minimizes steric hindrance near the reaction center. libretexts.orglibretexts.org Consequently, for reactions with small reagents, the rate difference between this compound and 1-hexyne may be negligible. However, in reactions like hydroboration using bulky boranes, the steric profile of the entire substrate molecule becomes more significant. The branched alkyl group can sterically encumber the transition state, potentially leading to a modest decrease in reaction rate compared to its linear isomer.
Selectivity: The more pronounced effect of branching is often observed in reaction selectivity. In the hydroboration of terminal alkynes, the boron atom adds to the terminal carbon (the less substituted carbon), an example of anti-Markovnikov regioselectivity. masterorganicchemistry.com This selectivity is driven by both electronic factors (boron is the electrophile) and steric factors. masterorganicchemistry.com Using a sterically hindered borane (B79455) reagent, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), enhances this selectivity by maximizing the distance between the bulky part of the reagent and the alkyl substituent of the alkyne. masterorganicchemistry.comlibretexts.org The branched nature of this compound can further augment this steric differentiation, leading to even higher regioselectivity compared to a linear alkyne under the same conditions. For instance, in metal-catalyzed hydrofunctionalization reactions, steric effects are a primary determinant of regioselectivity. acs.org Theoretical and experimental studies on other branched substrates confirm that steric destabilization of one regioisomeric transition state over another is a key strategy for achieving high selectivity. acs.org
| Alkyne Substrate | Reagent | Expected Major Product | Comments on Selectivity |
|---|---|---|---|
| 1-Hexyne (Linear) | 1. Disiamylborane 2. H₂O₂, NaOH | Hexanal | High anti-Markovnikov selectivity due to the bulky reagent. libretexts.org |
| This compound (Branched) | 1. Disiamylborane 2. H₂O₂, NaOH | 5-Methylhexanal | Excellent anti-Markovnikov selectivity; the branched alkyl group further disfavors the alternative Markovnikov addition on steric grounds. masterorganicchemistry.com |
| 1-Hexyne (Linear) | 1. BH₃ 2. H₂O₂, NaOH | Hexanal | Good anti-Markovnikov selectivity, but potential for double addition to form 1,1-diborohexane if stoichiometry is not controlled. masterorganicchemistry.com |
| This compound (Branched) | 1. BH₃ 2. H₂O₂, NaOH | 5-Methylhexanal | Similar to 1-hexyne, with a risk of double addition. The use of a bulky borane is preferred to ensure mono-hydroboration. libretexts.org |
When comparing the reactivity of this compound to its alkene analogue, 5-methyl-1-hexene (B1630410), fundamental differences between alkynes and alkenes come to the forefront.
Thermodynamics and Electrophilic Addition: Alkynes are thermodynamically less stable than their corresponding alkenes. msu.edulibretexts.org This higher ground-state energy might suggest that alkynes are more reactive. However, in many electrophilic addition reactions (e.g., addition of HX), alkenes react faster than alkynes. stackexchange.com This is attributed to the high energy of the vinyl carbocation intermediate that would be formed from the alkyne, which is less stable than the alkyl carbocation formed from an alkene. stackexchange.com
Catalytic Hydrogenation: In catalytic hydrogenation over metals like platinum or palladium, the reactivity order is nuanced. While independent studies show alkenes react more rapidly, alkynes adsorb more strongly to the catalyst surface. libretexts.org This strong adsorption means that in a competitive situation, the alkyne will preferentially occupy the catalyst's active sites and be reduced first. msu.edulibretexts.org This phenomenon allows for the selective hydrogenation of an alkyne to an alkene using a "poisoned" catalyst, such as Lindlar's catalyst, which is deactivated towards alkene reduction. masterorganicchemistry.com
Hydroboration-Oxidation: This reaction highlights a significant synthetic difference between alkynes and alkenes. The hydroboration-oxidation of a terminal alkene like 5-methyl-1-hexene yields a primary alcohol (5-methyl-1-hexanol) via anti-Markovnikov addition of water across the double bond. masterorganicchemistry.com In contrast, the same reaction on a terminal alkyne like this compound yields an aldehyde (5-methylhexanal). libretexts.org The initial product from the alkyne is an enol, which rapidly tautomerizes to the more stable aldehyde form. libretexts.orgmasterorganicchemistry.com
| Reaction | This compound (Alkyne) | 5-Methyl-1-hexene (Alkene) | Key Difference |
|---|---|---|---|
| Catalytic Hydrogenation (H₂, Pd/C, excess) | 5-Methylhexane | 5-Methylhexane | Alkyne is reduced sequentially, first to the alkene, then the alkane. The alkyne is more strongly adsorbed on the catalyst. libretexts.org |
| Partial Hydrogenation (H₂, Lindlar's Catalyst) | (Z)-5-Methyl-1-hexene | No reaction | The poisoned catalyst is reactive towards alkynes but not alkenes, allowing for selective synthesis of the cis-alkene. masterorganicchemistry.com |
| Hydroboration-Oxidation (1. R₂BH; 2. H₂O₂, NaOH) | 5-Methylhexanal (Aldehyde) | 5-Methyl-1-hexanol (Alcohol) | The alkyne forms an enol intermediate that tautomerizes to an aldehyde, while the alkene forms an alcohol directly. libretexts.org |
| Acid-Catalyzed Hydration (H₂O, H₂SO₄, HgSO₄) | 5-Methyl-2-hexanone (Ketone) | 5-Methyl-2-hexanol (Alcohol) | Markovnikov addition to the alkyne gives an enol that tautomerizes to a ketone. libretexts.org The alkene gives a secondary alcohol. |
Advanced Spectroscopic Characterization Techniques for 5 Methyl 1 Hexyne and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 5-methyl-1-hexyne by providing information about the chemical environment of its hydrogen and carbon atoms.
The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their connectivity within the molecule. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). docbrown.info
The protons in this compound are found in five distinct chemical environments, leading to five signals in the ¹H NMR spectrum. docbrown.infochemicalbook.com The terminal alkyne proton (H-1) is observed as a triplet at approximately 1.912 ppm due to coupling with the adjacent methylene (B1212753) protons. The methylene protons at the C2 position appear as a doublet of triplets around 2.18 ppm. The protons of the methylene group at C3 and the methine proton at C4 produce signals at about 1.42 ppm and 1.65 ppm, respectively. The six equivalent protons of the two methyl groups at C5 are observed as a doublet around 0.903 ppm. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern |
| H on C1 (≡C-H) | 1.912 | Triplet |
| H on C2 (-CH₂-C≡) | 2.18 | Doublet of Triplets |
| H on C3 (-CH₂-CH-) | 1.42 | Multiplet |
| H on C4 (>CH-) | 1.65 | Multiplet |
| H on C5 (-CH₃) | 0.903 | Doublet |
This table presents predicted data based on typical chemical shift values and may not reflect exact experimental results.
¹³C NMR spectroscopy is instrumental in determining the carbon framework of this compound. libretexts.org The spectrum displays a distinct signal for each non-equivalent carbon atom. pressbooks.pub
The ¹³C NMR spectrum of this compound shows seven distinct signals corresponding to the seven carbon atoms in the molecule. The sp-hybridized carbons of the alkyne group (C1 and C2) resonate at approximately 68 ppm and 84 ppm, respectively. The sp³-hybridized carbons appear at higher fields (lower ppm values). The chemical shifts for the carbons in the alkyl chain (C3, C4, C5, and the methyl carbons) are influenced by their distance from the electronegative alkyne group. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (≡C-H) | ~68 |
| C2 (-C≡C-) | ~84 |
| C3 (-CH₂-C≡) | ~18 |
| C4 (-CH₂-CH-) | ~38 |
| C5 (>CH-) | ~28 |
| C6, C7 (-CH₃) | ~22 |
This table presents predicted data based on typical chemical shift values and may not reflect exact experimental results.
Advanced NMR techniques, such as 2D NMR and Nuclear Overhauser Effect Spectroscopy (NOESY), provide deeper insights into the molecular structure and spatial relationships of atoms in this compound and its derivatives. mdpi.com
2D NMR experiments, like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between coupled protons and between protons and their directly attached carbons, respectively. This helps to definitively assign the proton and carbon signals.
NOESY experiments are particularly useful for determining the three-dimensional structure of molecules by identifying protons that are close in space, even if they are not directly bonded. For derivatives of this compound, NOESY can help elucidate stereochemistry and conformational preferences. The activation of terminal alkynes by frustrated Lewis pairs, for instance, can be studied using these advanced NMR techniques to characterize the resulting products. researchgate.net
Carbon (¹³C) NMR for Carbon Skeleton Analysis
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. jove.com
The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the terminal alkyne functionality. nist.gov
≡C-H Stretch: A sharp and strong absorption band typically appears around 3300 cm⁻¹ for the stretching vibration of the hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne. libretexts.orgorgchemboulder.com
C≡C Stretch: The carbon-carbon triple bond stretch gives rise to a weak but sharp absorption band in the range of 2100-2260 cm⁻¹. libretexts.orgorgchemboulder.com The intensity of this band is often weak for symmetrical or nearly symmetrical internal alkynes. libretexts.org
Beyond the characteristic alkyne absorptions, the IR spectrum of this compound and its derivatives also reveals the presence of other functional groups. libretexts.orgnist.gov
C-H Stretch (sp³): Strong absorption bands between 2850 and 2960 cm⁻¹ are characteristic of the C-H stretching vibrations of the alkane part of the molecule. libretexts.org
C-H Bend: Bending vibrations for the methyl and methylene groups appear in the 1350-1470 cm⁻¹ region. libretexts.org For this compound, the presence of an isopropyl group is indicated by a characteristic doublet around 1368 and 1388 cm⁻¹. wpmucdn.com
The absence of certain bands can be as informative as their presence. For example, the lack of a broad absorption around 3200-3600 cm⁻¹ would rule out the presence of an alcohol functional group. libretexts.org
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| ≡C-H Stretch | Terminal Alkyne | ~3300 | Strong, Sharp |
| C-H Stretch | Alkane (sp³) | 2850-2960 | Strong |
| C≡C Stretch | Alkyne | 2100-2260 | Weak, Sharp |
| C-H Bend | Alkane | 1350-1470 | Variable |
| Isopropyl Bend | Isopropyl Group | ~1368 and 1388 | Doublet |
This table provides a summary of characteristic infrared absorption frequencies.
Identification of C≡C and ≡C-H Stretching Vibrations
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that detects inelastic scattering of monochromatic light. It serves as a powerful tool for probing molecular vibrations.
Raman spectroscopy is particularly effective for the analysis of the carbon-carbon triple bond (C≡C) in alkynes. The C≡C stretching vibration in terminal alkynes gives rise to a sharp and intense signal in a relatively "silent" region of the Raman spectrum, typically around 2100 cm⁻¹. rsc.orgresearchgate.net This region, from 1800 cm⁻¹ to 2800 cm⁻¹, is free from significant interference from other functional groups commonly found in biological or complex chemical systems. rsc.orgresearchgate.net
The Raman signal for the C≡C bond is strong due to the significant change in polarizability during the stretching vibration. plus.ac.at This is in contrast to infrared (IR) spectroscopy, where the C≡C stretching band for symmetrical or nearly symmetrical internal alkynes can be very weak or absent due to a small or zero change in the dipole moment. For terminal alkynes like this compound, while an IR band is present, the Raman signal is often stronger and provides a clearer diagnostic peak. nih.govacs.org The exact position of the Raman band can be influenced by the molecular environment and substituents. nih.govchemrxiv.org For instance, terminal alkynes generally show a signal around 2100 cm⁻¹, while internal alkynes appear at a higher wavenumber, around 2200 cm⁻¹. rsc.orgresearchgate.net
| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Characteristics |
| Terminal Alkyne C≡C Stretch | ~2100 | Strong, sharp peak in a spectrally silent region rsc.orgresearchgate.net |
| Internal Alkyne C≡C Stretch | ~2200 | Position shifted higher compared to terminal alkynes rsc.org |
| Terminal ≡C-H Stretch | ~3300 | Strong, sharp peak |
This interactive table summarizes the characteristic Raman shifts for alkyne C≡C bonds.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound. This compound has a molecular formula of C₇H₁₂. nih.govchemspider.comnist.gov Using the exact masses of the most abundant isotopes (¹²C = 12.00000 amu, ¹H = 1.00783 amu), the monoisotopic mass can be calculated with high precision. pressbooks.pub This capability enables HRMS to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.
| Compound | Molecular Formula | Nominal Mass (amu) | Exact Mass (amu) |
| This compound | C₇H₁₂ | 96 | 96.09390 |
| Cycloheptene | C₇H₁₂ | 96 | 96.09390 |
| Pyran (tetahydro) | C₅H₁₀O | 86 | 86.07316 |
| Butyraldehyde | C₄H₈O | 72 | 72.05751 |
This interactive table demonstrates how exact mass, determined by HRMS, can differentiate compounds. Note that isomers like this compound and Cycloheptene cannot be distinguished by mass alone but require fragmentation analysis.
In electron ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, causing it to ionize and fragment in characteristic ways. The analysis of these fragmentation patterns provides valuable structural information. The mass spectrum of this compound (molecular weight 96.17 g/mol ) displays several key fragments. nih.govnih.gov
The fragmentation of terminal alkynes often involves two primary pathways:
Loss of a terminal hydrogen (M-1 peak): Cleavage of the hydrogen atom from the sp-hybridized carbon results in a relatively stable cation. This fragment is often observed as a prominent peak at an m/z corresponding to one mass unit less than the molecular ion. jove.com
Propargylic Cleavage: The most common fragmentation pathway for terminal alkynes is the cleavage of the bond between the α and β carbons relative to the triple bond. jove.comjove.com This results in the formation of a resonance-stabilized propargyl cation or a substituted version thereof. For 1-pentyne, this cleavage yields the unsubstituted propargyl cation at m/z 39. jove.com
For this compound, the fragmentation is expected to produce characteristic ions that reveal its branched structure.
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 96 | [C₇H₁₂]⁺• | Molecular Ion (M⁺•) |
| 95 | [C₇H₁₁]⁺ | Loss of terminal H• (M-1) |
| 81 | [C₆H₉]⁺ | Loss of CH₃• |
| 53 | [C₄H₅]⁺ | Cleavage of the C₃-C₄ bond |
| 41 | [C₃H₅]⁺ | Allyl cation, potential rearrangement product jove.com |
| 39 | [C₃H₃]⁺ | Propargyl cation, a hallmark of terminal alkynes jove.com |
This interactive table outlines the major fragmentation peaks observed in the mass spectrum of this compound and their likely origins.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
X-ray Diffraction (XRD) and Crystallography for Solid-State Structures
X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional structure of molecules in the solid state. While this compound is a liquid at room temperature, its derivatives can often be synthesized as crystalline solids suitable for XRD analysis. fishersci.fi
Crystallographic studies of alkyne derivatives provide precise information on bond lengths, bond angles, and intermolecular interactions. researchgate.netacs.orgfigshare.com For example, the C≡C triple bond length is typically found to be around 1.18–1.20 Å, and the C-C≡C bond angle is close to the ideal 180° for a linear geometry. acs.org In complex molecules, these values can deviate due to steric strain or electronic effects. X-ray structures of alkyne-containing metal-organic frameworks, co-crystals, and reaction intermediates have been crucial in understanding their reactivity and material properties. figshare.comrsc.orgnih.gov The analysis of crystal packing reveals how molecules arrange in the solid state, governed by forces such as van der Waals interactions and hydrogen bonding, which can influence the material's bulk properties. scielo.org.zamdpi.com
Hyphenated and In-situ Spectroscopic Methods for Mechanistic Insights
To unravel the intricate mechanisms of chemical reactions involving this compound and its derivatives, researchers increasingly turn to the powerful combination of hyphenated and in-situ spectroscopic techniques. These methods provide real-time snapshots of reacting systems, enabling the identification of transient intermediates, the elucidation of reaction pathways, and the determination of kinetic parameters.
Hyphenated techniques couple a separation method, such as gas chromatography (GC) or liquid chromatography (LC), with a spectroscopic detection method like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR). researchgate.net This combination allows for the separation of complex reaction mixtures followed by the structural identification of each component. For instance, GC-MS is a cornerstone for analyzing the volatile products and intermediates of reactions involving this compound. bioline.org.br The gas chromatograph separates the components of a sample, which are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that acts as a molecular fingerprint. nih.govresearchgate.net
In-situ spectroscopy, on the other hand, involves monitoring the reaction directly as it occurs, without the need for sampling and quenching. rsc.org Techniques like in-situ Nuclear Magnetic Resonance (NMR) and in-situ IR spectroscopy are particularly valuable for studying the solution-phase reactions of alkynes. researchgate.netacs.org These methods can track the consumption of reactants and the formation of products and intermediates in real-time, offering profound mechanistic insights. researchgate.net
Illustrative Applications in Alkyne Chemistry:
While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established in the broader field of alkyne chemistry. These studies provide a clear framework for how such investigations would be conducted for this compound.
For example, in the study of metal-catalyzed alkyne functionalization, in-situ NMR spectroscopy has been instrumental. Researchers can monitor the reaction of an alkyne with a catalyst and other reagents directly in the NMR tube. researchgate.net This allows for the observation of key catalytic intermediates, such as metal-alkyne complexes or vinylidene species, which are often too unstable to be isolated and characterized by conventional methods. capes.gov.br The temporal evolution of the NMR signals provides kinetic data, helping to establish the rate-determining step of the reaction. d-nb.info
Similarly, in-situ IR spectroscopy is highly effective for monitoring reactions involving changes in functional groups. acs.org The characteristic vibrational frequencies of the alkyne C≡C and ≡C-H bonds in this compound would be expected to change predictably as the alkyne is converted into products. nist.govnist.gov This allows for the continuous tracking of the reaction progress.
Data Interpretation and Mechanistic Elucidation:
The data obtained from these advanced spectroscopic methods are often complex, requiring careful analysis and interpretation. The identification of reaction intermediates is a key outcome. For instance, in a hypothetical catalytic hydrogenation of this compound, in-situ NMR could potentially identify transient metal-hydride and metal-alkenyl species, providing direct evidence for the reaction mechanism.
The tables below present hypothetical data that could be generated from GC-MS and in-situ NMR analyses of a reaction involving this compound, illustrating the type of information these techniques provide.
Table 1: Hypothetical GC-MS Data for the Isomerization of this compound
| Retention Time (min) | Major m/z Peaks | Compound Identification |
| 5.2 | 96, 81, 67, 55, 41 | This compound |
| 6.8 | 96, 81, 67, 53 | 5-Methyl-2-hexyne (Isomer) |
| 8.1 | 96, 81, 55, 43 | 2-Methyl-2-hexene (Byproduct) |
Table 2: Hypothetical In-situ ¹H NMR Data for the Hydrosilylation of this compound
| Time (min) | δ (ppm) for ≡C-H | δ (ppm) for new Vinyl H's | Reaction Progress (%) |
| 0 | 1.95 (triplet) | - | 0 |
| 10 | 1.95 (decreasing) | 5.42 (doublet), 5.98 (doublet) | 25 |
| 30 | 1.95 (decreasing) | 5.42 (increasing), 5.98 (increasing) | 75 |
| 60 | - | 5.42 (stable), 5.98 (stable) | 100 |
By combining the structural information from these diverse spectroscopic techniques, a comprehensive picture of the reaction mechanism can be constructed. This detailed understanding is crucial for optimizing reaction conditions, improving yields, and designing new synthetic methodologies.
Applications of 5 Methyl 1 Hexyne in Complex Chemical Synthesis
Building Block in the Synthesis of Natural Products
The synthesis of natural products represents a pinnacle of achievement in organic chemistry, often requiring the creative and strategic assembly of complex molecular frameworks. sci-hub.se 5-Methyl-1-hexyne serves as a valuable starting material in this field. A notable example is its use in the total synthesis of Malacidin A. rockefeller.edu In this synthesis, this compound was utilized as a building block to construct a specific fatty acid side chain, which was then incorporated into the final complex cyclic peptide structure. rockefeller.edu The process involved manipulating the alkyne through a series of reactions to achieve the desired stereochemistry and functionality required for the natural product. rockefeller.edu
The general strategy for incorporating such fragments often begins with the alkylation of the acetylide anion, formed by treating the terminal alkyne with a strong base like sodium amide. libretexts.orgpressbooks.pub This allows for the coupling of the isoheptynyl group to other parts of the target molecule.
Precursor for Pharmaceutically Active Compounds and Agrochemicals
This compound is identified as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. fishersci.fiontosight.aithermofisher.comlookchem.com Its structure can be found embedded within more complex molecules that exhibit biological activity. The reactivity of the alkyne allows it to be transformed into various functional groups necessary for the target molecule's function. ontosight.ai
In the pharmaceutical industry, intermediates like this compound are crucial for building the carbon skeleton of new drug candidates. thermofisher.com While specific drug examples containing this exact fragment are proprietary, the general application involves its conversion into other functional groups or its use in coupling reactions to assemble the final active pharmaceutical ingredient.
Similarly, in the agrochemical sector, pyrrolidone-based structures, which can be used as solvents or active ingredients in pesticides and plant growth regulators, are of significant interest. google.com The synthesis of substituted pyrrolidones can potentially involve intermediates derived from alkynes like this compound. The compound's hydrocarbon chain can contribute to the lipophilicity of the final product, which is often crucial for its efficacy as an agrochemical. google.com
| Application Area | Role of this compound | Example Transformation |
| Pharmaceuticals | Intermediate for API synthesis fishersci.filookchem.com | Alkyne coupling reactions |
| Agrochemicals | Precursor for active ingredients ontosight.ai | Modification into functionalized side chains |
Formation of Cyclic and Heterocyclic Compounds
The triple bond in this compound is a versatile functional group for the construction of cyclic and heterocyclic rings, which are core structures in many biologically active molecules. nih.govresearchgate.net Gold-catalyzed heterocyclization reactions of nonactivated alkynes with hydroxamic acids, for example, can yield 5-methyl-1,4,2-dioxazoles. organic-chemistry.orgorganic-chemistry.org This demonstrates how the alkyne can act as a synthon in cycloaddition reactions to form five-membered heterocyclic rings. organic-chemistry.orgorganic-chemistry.org
Furthermore, terminal alkynes can participate in multi-component reactions to build complex heterocyclic systems. For instance, they can react with ureas or thioureas and aldehydes to form 2-amino-4H-1,3-oxazines or the corresponding thiazines. organic-chemistry.org The ability to construct such rings in a single step highlights the efficiency of using alkyne precursors.
Platinum-catalyzed hydrative cyclization of 1,6-diynes is another powerful method for creating cyclic structures, specifically 3,5-substituted conjugated cyclohexenones. mdpi.com A molecule containing the this compound moiety along with a second alkyne group at the appropriate position could undergo such a transformation to create a six-membered carbocyclic ring. mdpi.com
Role in Advanced Materials Development
The development of advanced materials often relies on the polymerization of functional monomers. Alkynes, including this compound, are valuable in this context. ontosight.ailookchem.com A significant application for similar terminal alkynes is in the creation of conductive polymers. For example, monosubstituted acetylenes like 1-hexyne (B1330390) can be electropolymerized to form conductive metal-organic framework (MOF) thin films. ebi.ac.uk This process suggests that this compound could be used to synthesize functional polymers where the isoamyl group can tune the material's physical properties, such as solubility and processability.
The related compound, 5-methyl-1-hexyn-3-ol, which can be synthesized from this compound, serves as a precursor in the production of certain polymers, vitamins, and hormones. ontosight.ai This underscores the role of the C7 alkyne backbone in creating monomers for materials science applications.
| Material Type | Synthetic Role of Alkyne | Potential Property Modification |
| Conductive Polymers | Monomer for electropolymerization ebi.ac.uk | Improved solubility and processability |
| Functional Polymers | Precursor to monomers like alkyne alcohols ontosight.ai | Tailoring of physical and chemical properties |
Transformation into Carbonyl Compounds (Aldehydes and Ketones)
The conversion of alkynes into carbonyl compounds is a fundamental transformation in organic synthesis. For a terminal alkyne like this compound, hydration reactions can selectively produce either a methyl ketone or an aldehyde, depending on the reaction conditions. libretexts.org
Markovnikov Hydration : The mercury(II)-catalyzed hydration of this compound adds a hydroxyl group to the more substituted carbon of the triple bond. libretexts.org The resulting enol intermediate rapidly tautomerizes to form the corresponding methyl ketone, 5-methyl-2-hexanone. libretexts.org
Anti-Markovnikov Hydration : Hydroboration-oxidation provides a complementary method to produce an aldehyde. libretexts.org Reaction with a sterically hindered borane (B79455) like disiamylborane (B86530), followed by oxidation with hydrogen peroxide, adds the hydroxyl group to the terminal carbon. libretexts.orglibretexts.org Tautomerization of this enol yields the aldehyde, 5-methylhexanal. libretexts.org
These transformations are highly valuable as they convert a hydrocarbon precursor into reactive carbonyl compounds that can participate in a vast range of subsequent reactions.
Hydroacylation is an atom-economical process that involves the addition of an aldehyde's C-H bond across a carbon-carbon multiple bond to form a ketone. escholarship.org While direct intermolecular hydroacylation of alkynes is challenging, the reaction is well-established for alkenes. Therefore, this compound can be a precursor to 5-methyl-1-hexene (B1630410), which could then undergo hydroacylation. For instance, rhodium-catalyzed intermolecular hydroacylation between salicylaldehydes and 1,5-hexadienes proceeds under mild conditions. acs.orgnih.gov This highlights a potential pathway where the this compound is first partially reduced and then used in a C-C bond-forming hydroacylation reaction to build more complex ketone structures. escholarship.org
When a molecule contains both an alkyne and another reactive functional group, intramolecular reactions can lead to the formation of cyclic products. Platinum-catalyzed hydrative cyclization is a powerful method for converting 1,6-diynes into cyclohexenones. mdpi.com The reaction involves the hydration of one alkyne, followed by an intramolecular cyclization event. A substrate designed with a this compound unit and another alkyne functionality separated by an appropriate tether could be used to synthesize highly substituted cyclic ketones, which are versatile intermediates for natural product synthesis. mdpi.com
Hydroacylation Reactions
Deuterium (B1214612) Labeling Applications
The incorporation of deuterium, a stable isotope of hydrogen, into organic molecules is a powerful tool in various scientific fields, including mechanistic studies, metabolic tracing, and the development of pharmaceuticals with improved pharmacokinetic profiles. rsc.orgresearchgate.net While specific research detailing the use of this compound in deuterium labeling is not extensively documented in publicly available literature, its structure as a terminal alkyne makes it a prime candidate for several established deuteration methodologies. rsc.org The acidic nature of the terminal acetylenic proton in this compound allows for its replacement with a deuterium atom through various catalytic and non-catalytic methods.
Terminal alkynes are valuable precursors for the synthesis of a wide array of deuterated compounds. rsc.org For instance, a deuterated terminal alkyne can be subsequently hydrogenated to produce deuterated E/Z-alkenes and alkanes, hydrated to form deuterated ketones, or used in cycloaddition reactions to generate deuterated aromatic derivatives. rsc.org
Several general strategies exist for the deuteration of terminal alkynes, which could be applied to this compound. These methods primarily involve base-catalyzed H/D exchange or transition-metal-catalyzed reactions.
Base-Catalyzed Deuteration:
Base-catalyzed exchange is a straightforward method for the deuteration of terminal alkynes that are stable under basic conditions. nih.govnih.gov This process typically involves treating the alkyne with a deuterium source, such as deuterium oxide (D₂O), in the presence of a base. rsc.org Common bases used for this purpose include sodium hydroxide (B78521), calcium oxide, and organic bases like N,N,N,N-tetramethylguanidine. nih.govnih.gov Reusable basic anion exchange resins have also been employed for efficient deuteration in D₂O at room temperature, offering a greener alternative by simplifying product purification and allowing for catalyst recycling. rsc.orgresearchgate.net For a compound like this compound, this method would be expected to selectively replace the terminal acetylenic hydrogen with deuterium.
Transition-Metal-Catalyzed Deuteration:
Transition metal catalysts offer another versatile route to deuterated alkynes, often with high efficiency and functional group tolerance. mdpi.com Ruthenium(II) pincer complexes, for example, have been shown to effectively catalyze the mono-deuteration of terminal alkynes using D₂O as the deuterium source. rsc.org This method is particularly useful for aliphatic terminal alkynes, as it generally does not lead to the deuteration of C-H bonds on the aromatic rings of the catalyst or substrate.
Copper catalysis provides another mild and effective approach. mdpi.com Air-stable copper(I) complexes can be used to achieve excellent deuterium incorporation in a range of functionalized alkynes, often using technical grade deuterated solvents like acetone-d₆ as the deuterium source. mdpi.com Silver catalysts, such as silver perchlorate, are a practical option for alkynes that are sensitive to basic conditions or contain functionalities that could lead to undesired side reactions. nih.govnih.gov
Reductive Deuteration:
Beyond simple H/D exchange at the terminal position, terminal alkynes can undergo reductive deuteration to yield deuterated alkenes and alkanes. acs.orgacs.orgacs.org For instance, a transition-metal-free approach using sodium dispersions as the electron donor and deuterated ethanol (B145695) (EtOD-d₁) as the deuterium source can convert terminal alkynes into [D₃]-alkenes in a single step. acs.orgacs.org This process involves both the H/D exchange of the terminal proton and the reductive deuteration of the triple bond. acs.org Copper-catalyzed transfer deuteration reactions have also been developed to reduce alkynes to deuterated alkanes using deuterated alcohols and silanes as the deuterium sources. acs.orgacs.org
The table below illustrates hypothetical deuteration reactions of this compound based on established methods for other terminal alkynes.
| Method | Catalyst/Base | Deuterium Source | Solvent | Expected Product | Deuterium Incorporation |
| Base-Catalyzed Exchange | Basic Anion Exchange Resin | D₂O | D₂O | 5-Methyl-1-deuterio-1-hexyne | >95% |
| Ruthenium-Catalyzed Deuteration | Ru(II) Pincer Complex / KOtBu | D₂O | 1,2-Dimethoxyethane | 5-Methyl-1-deuterio-1-hexyne | High |
| Copper-Catalyzed Deuteration | [Cu(DABAnis)₂]BF₄ | Acetone-d₆ | Acetone-d₆ | 5-Methyl-1-deuterio-1-hexyne | Excellent |
| Transition-Metal-Free Reductive Deuteration | Sodium Dispersion | EtOD-d₁ | n-Hexane | 1,1,2-Trideuterio-5-methyl-1-hexene | Excellent |
| Copper-Catalyzed Transfer Deuteration | Copper(I) / (R)-DTBM-SEGPHOS | 2-Propanol-OD / DSiMe(OMe)₂ | THF | 1,1,2,2-Tetradeuterio-5-methylhexane | High |
Future Perspectives and Emerging Research Areas
Development of Novel Catalytic Systems for 5-Methyl-1-hexyne Transformations
The reactivity of the terminal alkyne in this compound is central to its synthetic utility. Future research is increasingly directed towards developing sophisticated catalytic systems that can control the regio- and stereoselectivity of its reactions, enabling the synthesis of complex molecular architectures.
One major focus is on the use of metal-based catalysts. mdpi.com Ruthenium, palladium, and copper complexes, for instance, have shown significant promise in mediating a variety of organic transformations. jst.go.jpuliege.be Research into novel polymeric base-supported metal catalysts, such as palladium and copper complexes immobilized on a polymeric imidazole (B134444) support, has demonstrated high efficiency at parts-per-million (ppm) levels for various reactions. jst.go.jp These systems offer high turnover numbers and frequencies, indicating their potential for industrial applications involving alkyne transformations. For example, a polymeric imidazole-palladium catalyst has been effective in allylic arylations, a reaction type that could be adapted for this compound. jst.go.jp
Another promising avenue is the development of organocatalysts. jst.go.jp These metal-free catalysts, such as thiourea (B124793) derivatives and hydrogen-bond donors, offer a greener alternative to traditional metal catalysts. jst.go.jp They can activate substrates through mechanisms like hydrogen bonding, leading to highly selective transformations. jst.go.jp Research in this area could lead to new methods for the asymmetric functionalization of this compound, yielding chiral products of interest for pharmaceuticals and materials science.
The table below summarizes some emerging catalytic systems and their potential applications for this compound transformations.
| Catalyst Type | Example Catalyst | Potential Transformation for this compound | Key Advantages |
| Polymeric Supported Metal Catalyst | Polymeric Imidazole-Palladium (MPPI-Pd) | Sonogashira coupling, cyclization reactions | High activity (ppm levels), reusability, low metal leaching. jst.go.jp |
| Nanoparticle Catalyst | Silicon Nanowire-Palladium Nanoparticles | Mizoroki-Heck reaction, hydrogenation | Extremely high catalytic activity (ppb levels), heterogeneous system. jst.go.jp |
| Organocatalyst | Thiourea Hybrid Catalysts | Asymmetric additions, cycloadditions | Metal-free, high enantioselectivity, mild reaction conditions. jst.go.jp |
| Gold-based Catalyst | Gold (I) Complexes | Hydroamination, cycloisomerization | Unique reactivity with alkynes, formation of complex heterocycles. bham.ac.uk |
Future work will likely focus on creating even more active and selective catalysts, including multi-functional catalysts that can promote several reaction steps in a single pot, further streamlining synthetic processes. mdpi.com
Exploration of Biological and Medicinal Applications
While this compound itself is primarily a synthetic intermediate, its derivatives hold significant potential in the fields of biology and medicine. fishersci.fithermofisher.comfishersci.fi The incorporation of the 5-methyl-1-hexynyl moiety into larger molecules can influence their biological activity, lipophilicity, and metabolic stability.
One area of exploration is the synthesis of novel heterocyclic compounds. For instance, derivatives of 1,3,4-oxadiazole, which can be synthesized using alkyne precursors, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. orientjchem.org The synthesis of a 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole has demonstrated good antibacterial activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumonia. orientjchem.org This suggests that derivatives of this compound could serve as scaffolds for new antibacterial agents.
Furthermore, the functionalization of thiadiazole rings, another class of biologically active heterocycles, can be achieved using alkyne-containing building blocks. mdpi.com Research into 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) derivatives has shown that the structural geometry of the thiadiazole motif is conserved, which is important for predictable biological activity. mdpi.com
The potential therapeutic applications of compounds derived from this compound are summarized in the table below.
| Compound Class | Example Application | Research Finding |
| 1,3,4-Oxadiazole Derivatives | Antibacterial Agents | A synthesized oxadiazole derivative showed good activity against E. coli and K. pneumonia. orientjchem.org |
| Thiadiazole Derivatives | Antimicrobial Agents | Functionalized thiadiazoles show potential as antimicrobial compounds. mdpi.com |
| Pyrrolidone Derivatives | NMP Substitutes, Agrochemicals | Reductive amination of levulinic acid derivatives (related to alkyne reduction products) can produce safer alternatives to the solvent NMP and intermediates for agrochemicals. researchgate.net |
| Poly(ester-carbonates) | Drug Delivery, Gene Delivery | Polymers functionalized with groups derived from alkyne-containing monomers can be used to create biocompatible materials for therapeutic delivery systems. researchgate.net |
Future research will likely involve the synthesis and screening of libraries of this compound derivatives to identify new lead compounds for drug discovery. cymitquimica.com The unique shape and electronic properties of the alkyne group can be exploited to design molecules that bind selectively to biological targets.
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow processes is a major trend in modern chemistry, offering improved safety, efficiency, and scalability. researchgate.netmpg.de The synthesis and transformation of this compound are well-suited for integration into flow chemistry platforms.
Flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for highly exothermic or fast reactions involving alkynes. mpg.de For example, catalytic hydrogenations or coupling reactions of this compound could be performed in a flow setup, allowing for precise control over the degree of reduction or the formation of the desired coupled product. beilstein-journals.org The use of immobilized catalysts in packed-bed reactors within a flow system would also facilitate catalyst separation and recycling, enhancing the sustainability of the process. jst.go.jp
Automated synthesis platforms, which combine flow chemistry with robotic systems and real-time analysis, represent the next frontier. researchgate.net Such systems can perform multi-step syntheses, including the initial preparation of this compound and its subsequent elaboration into more complex target molecules, with minimal manual intervention. mpg.de This approach accelerates the discovery and optimization of new reaction pathways and the production of compound libraries for screening purposes.
The potential benefits of integrating this compound chemistry with these advanced manufacturing technologies are outlined below.
| Technology | Application to this compound | Advantages |
| Flow Chemistry | Continuous synthesis and transformations (e.g., hydrogenation, coupling). | Enhanced safety, better heat and mass transfer, improved reproducibility, easier scale-up. mpg.de |
| Packed-Bed Reactors | Use of immobilized catalysts for alkyne functionalization. | Simplified product purification, catalyst recycling, continuous operation. jst.go.jp |
| Automated Synthesis Platforms | Multi-step synthesis of complex molecules from this compound. | High-throughput screening, rapid process optimization, generation of compound libraries. researchgate.netbeilstein-journals.org |
The development of robust and versatile automated systems for alkyne chemistry will be a key enabler for future research and industrial production.
Green Chemistry Approaches for Sustainable Production and Utilization
The principles of green chemistry are increasingly guiding the development of new chemical processes. innovareacademics.in For this compound, this involves creating more sustainable methods for its synthesis and finding greener ways to use it in subsequent reactions.
One key aspect is the use of renewable feedstocks. rsc.org While traditional syntheses of alkynes often rely on petrochemical sources, future research may explore pathways from bio-based materials. For example, processes are being developed to convert biomass-derived platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) into a variety of valuable compounds. rsc.org While a direct route from biomass to this compound is not yet established, the principles of using renewable starting materials are a major focus of green chemistry research. rsc.org
Another important area is the use of greener solvents and reaction conditions. innovareacademics.in The use of water as a solvent, where possible, is highly desirable. rsc.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating. innovareacademics.in
The development of atom-economical reactions is also a central tenet of green chemistry. Reactions like cycloadditions, where all the atoms of the reactants are incorporated into the product, are inherently more efficient and generate less waste. The Diels-Alder reaction, for example, has been performed in water using bio-derived starting materials. rsc.org Exploring similar atom-economical transformations for this compound is a promising research direction.
The table below highlights some green chemistry approaches relevant to this compound.
| Green Chemistry Principle | Approach | Potential Application for this compound |
| Use of Renewable Feedstocks | Synthesis from biomass-derived platform chemicals. | Future development of synthetic routes from bio-based sources to reduce reliance on fossil fuels. researchgate.netrsc.org |
| Safer Solvents and Auxiliaries | Use of water or other green solvents. | Performing alkyne transformations in aqueous media to reduce the use of volatile organic compounds. innovareacademics.inrsc.org |
| Energy Efficiency | Microwave-assisted synthesis. | Accelerating reactions involving this compound to save time and energy. innovareacademics.in |
| Atom Economy | Development of addition and cycloaddition reactions. | Maximizing the incorporation of starting materials into the final product, minimizing waste. rsc.org |
| Catalysis | Use of recyclable heterogeneous or organocatalysts. | Replacing stoichiometric reagents with more sustainable catalytic alternatives. jst.go.jpjst.go.jp |
By embracing these green chemistry principles, the chemical community can ensure that the future production and utilization of this compound are both economically viable and environmentally responsible.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5-methyl-1-hexyne, and how can purity be ensured during preparation?
- Methodology : The Sonogashira cross-coupling reaction is a key synthetic route, as demonstrated in lipid building block synthesis (e.g., coupling trans-iodoalkene with this compound using palladium catalysts) . Purification involves selective hydrogenation with Lindlar catalyst to maintain stereochemistry, followed by distillation (boiling point: 91–93°C) and characterization via IR spectroscopy (e.g., isopropyl group peaks at 1368–1388 cm⁻¹) .
- Validation : Confirm purity using gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy, referencing known spectral databases like NIST Chemistry WebBook .
Q. How should researchers design experiments to characterize this compound’s physical and chemical properties?
- Experimental Design :
- Density and Refractive Index : Measure using a pycnometer and refractometer, respectively (density: 0.732 g/cm³; refractive index: 1.4075) .
- Reactivity : Test under controlled hydrogenation conditions (e.g., Lindlar catalyst for selective alkyne reduction) and monitor via thin-layer chromatography (TLC) .
- Safety Protocols : Document flammability (flash point: -4°C) and volatility (vapor pressure: 68.1 mmHg at 25°C) to ensure safe handling .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound across different studies?
- Analytical Framework :
Cross-Validation : Compare IR and NMR data with authoritative databases (e.g., NIST) to identify discrepancies .
Methodology Review : Assess solvent effects, instrumental calibration, and sample preparation protocols (e.g., moisture content affecting peak shifts) .
Principal Contradiction Analysis : Prioritize resolving inconsistencies in key functional groups (e.g., alkyne C≡C stretch vs. isopropyl vibrations) using multivariate statistical tools .
Q. What advanced techniques optimize this compound’s use in cross-coupling reactions for complex organic syntheses?
- Catalytic Optimization : Screen palladium/copper catalyst ratios and ligand systems (e.g., triphenylphosphine) to enhance coupling efficiency .
- Solvent Effects : Test polar aprotic solvents (e.g., DMF, THF) for improved reaction kinetics and byproduct suppression.
- In Situ Monitoring : Use high-resolution mass spectrometry (HRMS) to track intermediate formation and validate mechanisms .
Q. How should researchers address gaps in literature regarding this compound’s stability under varying experimental conditions?
- Stability Studies :
- Thermal Degradation : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., at elevated temperatures >100°C).
- pH Sensitivity : Test stability in acidic/basic media using UV-Vis spectroscopy to monitor structural changes .
- Data Reporting : Adhere to journal guidelines (e.g., Medicinal Chemistry Research) for supplementary material, including raw TGA/UV-Vis datasets .
Methodological Best Practices
Q. How to structure a manuscript reporting novel findings on this compound while adhering to journal guidelines?
- Sectional Clarity :
- Introduction : Link synthesis goals to broader applications (e.g., lipid analogs in drug discovery) .
- Results and Discussion : Use tables to compare catalytic efficiencies and figures for reaction schematics (avoid excessive chemical structures per Med. Chem. Commun. guidelines) .
- Supplementary Data : Archive raw spectral files and experimental protocols (e.g., GC-NMR conditions) for reproducibility .
Q. What strategies ensure reliable literature reviews on this compound’s applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
